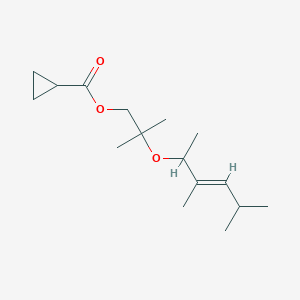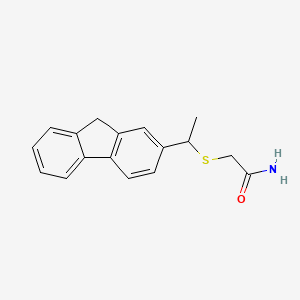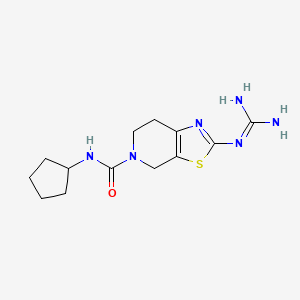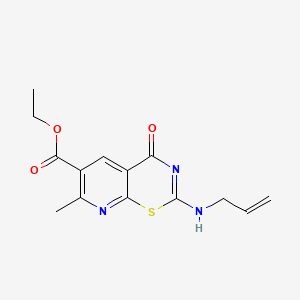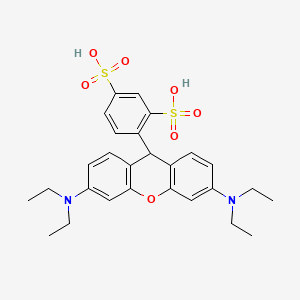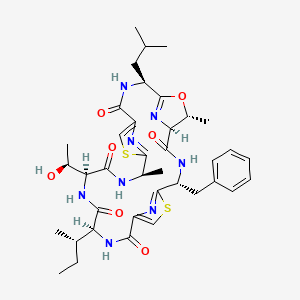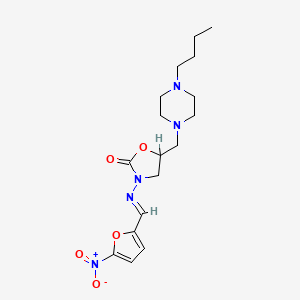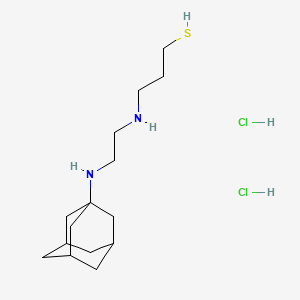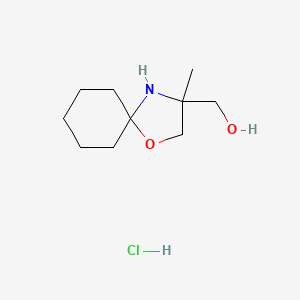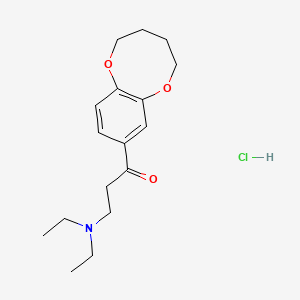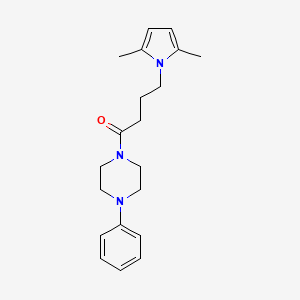
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethyl-1-pyrrolyl group and a phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- typically involves the reaction of piperazine with 2,5-dimethyl-1-pyrrole and a phenyl-substituted butyryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- may involve large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyrrolyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(2,5-dimethyl-1-pyrrolyl)ethyl-4-phenyl-
- Piperazine, 1-(4-morpholinyl)-4-phenyl-
- Piperazine, 1-(2,5-dimethyl-1-pyrrolyl)butyryl-4-morpholinyl-
Uniqueness
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
110525-51-4 |
|---|---|
Molekularformel |
C20H27N3O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-(2,5-dimethylpyrrol-1-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H27N3O/c1-17-10-11-18(2)23(17)12-6-9-20(24)22-15-13-21(14-16-22)19-7-4-3-5-8-19/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 |
InChI-Schlüssel |
VWVPPKQXLZWRQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



